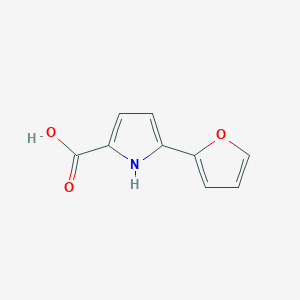

5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid

Übersicht

Beschreibung

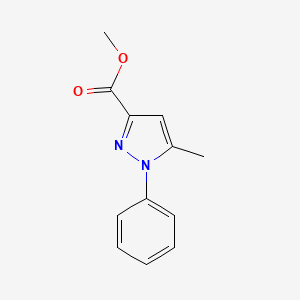

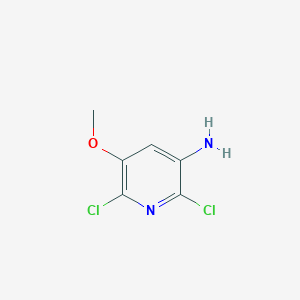

The compound “5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid” is a complex organic molecule that contains a furan ring and a pyrrole ring . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom. The carboxylic acid group (-COOH) is attached to the pyrrole ring.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods . One common method involves the use of Vilsmeier conditions, which involve the use of DMF and POCl3 . Another method involves the decarboxylation of 2-(furan-2-yl)-2-oxoacetic acid .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule.Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied . One possible reaction pathway involves the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Wissenschaftliche Forschungsanwendungen

Synthesis of Furan Derivatives

Furan derivatives have been synthesized from mangrove-derived endophytic fungus Coriolopsis sp. J5, showing the potential of 5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid in natural product chemistry and fungal metabolite research (Chen et al., 2017).

Biobased Chemical Production

This compound has been involved in enzyme-catalyzed synthesis processes, such as the production of furan carboxylic acids from 5-hydroxymethylfurfural. These processes are significant in the pharmaceutical and polymer industries (Jia et al., 2019).

Antioxidant Agents

Novel chalcone derivatives containing furan-2-carbonyl groups have been synthesized for their potential as antioxidants. This highlights the role of this compound in creating compounds with significant antioxidant properties (Prabakaran et al., 2021).

Catalytic Synthesis

The compound has been used in the catalytic synthesis of various organic molecules, demonstrating its versatility in chemical reactions and synthesis (Sobenina et al., 2014).

Biomass Derivative Production

It plays a role in the production of acid chloride derivatives from biomass-derived aldehydes, underlining its importance in green chemistry and sustainable resource utilization (Dutta et al., 2015).

Pharmaceutical Research

The compound has been involved in the synthesis of various pharmaceutical derivatives, such as pyrrolo[1,2-a]diazepinone, which have shown a range of biological activities, including anti-inflammatory properties (Stroganova et al., 2009).

Zukünftige Richtungen

The future directions for the research and development of “5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid” and its derivatives could involve their potential applications in various fields such as pharmaceuticals, dyes, or polymeric materials . Further studies could also focus on the synthesis of chiral furans .

Wirkmechanismus

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan-containing compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives have been known to influence a variety of biochemical pathways . For instance, they have been used in the fight against bacterial strain-caused infection .

Pharmacokinetics

The pharmacokinetics of furan derivatives can be influenced by factors such as initial concentration, metabolic status, substrate, and product transport across the cell membrane .

Result of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Action Environment

The action, efficacy, and stability of 5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid can be influenced by various environmental factors. These factors can include the presence of other compounds, pH levels, temperature, and more .

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-9(12)7-4-3-6(10-7)8-2-1-5-13-8/h1-5,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMLNYNLJWRYRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266234 | |

| Record name | 5-(2-Furanyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72078-43-4 | |

| Record name | 5-(2-Furanyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72078-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Furanyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B3151655.png)

![5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3151671.png)